N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 4-fluorobenzo[d]thiazol-2-yl group, a methylsulfonyl moiety, and a pyridin-3-ylmethyl group. The methylsulfonyl group enhances metabolic stability, while the pyridin-3-ylmethyl substituent may influence binding interactions with target proteins .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S2/c1-30(27,28)24-10-7-15(8-11-24)19(26)25(13-14-4-3-9-22-12-14)20-23-18-16(21)5-2-6-17(18)29-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBSELIOUDQVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C19H24FN3O4S2
- Molecular Weight : 441.5 g/mol
- CAS Number : 1222372-23-7
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with specific biological targets. The benzo[d]thiazole moiety is known for its ability to modulate enzyme activities, while the methylsulfonyl group enhances solubility and bioavailability, facilitating interaction with cellular pathways.
Potential Targets
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit various kinases, particularly JAK kinases , which are involved in cytokine signaling pathways crucial for immune response and inflammation .
- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties against several pathogens, showing promising results in inhibiting growth .
Antitumor Activity
A study investigated the antitumor effects of this compound on various human cancer cell lines. Results indicated that it exhibited significant cytotoxicity against:
- HepG2 (liver cancer)
- DLD (colon cancer)
The compound's mechanism involves the induction of apoptosis through modulation of apoptotic pathways, particularly by influencing the expression of pro-apoptotic and anti-apoptotic proteins .
Neuroprotective Effects
Research has also highlighted its potential neuroprotective properties. In vitro assays demonstrated that the compound could mitigate neurotoxicity induced by beta-amyloid peptides, suggesting a role in Alzheimer's disease treatment .
Case Studies
- Study on Antimicrobial Efficacy
- Antitumor Efficacy in Xenograft Models
Data Table
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Strong antibacterial properties |
| Antitumor | HepG2 | In vitro cytotoxicity | Induced apoptosis |
| Antitumor | DLD | In vivo xenograft model | Reduced tumor volume |
| Neuroprotection | Neuronal cells | Beta-amyloid toxicity assay | Mitigated neurotoxicity |
Comparison with Similar Compounds
Key Differences :
- Sulfonyl Groups : The target compound’s methylsulfonyl group is smaller and less electronegative than aryl sulfonyl groups (e.g., 3-fluorophenyl or 2,4-dichlorophenyl in analogues), which may reduce off-target interactions while compromising binding affinity .
Thiazole Carboxamide Derivatives in Oncology
Compounds such as N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide () share thiazole and pyridine motifs but lack the piperidine-sulfonamide framework. These molecules target CDK7 in cancer, suggesting divergent applications compared to the piperidine-carboxamide series .
Methylsulfonyl Piperidine Derivatives
lists 1-(methylsulfonyl)piperidine derivatives (e.g., 1-(Methylsulfonyl)-N-(piperidin-1-yl) piperidine-4-carboxamide). These lack the fluorobenzo[d]thiazol and pyridin-3-ylmethyl groups, highlighting the target compound’s hybrid design for multitarget engagement .
Research Implications and Limitations
- Pharmacological Potential: The structural hybridity of the target compound positions it as a candidate for dual inhibition (e.g., COX-2 and TRPV1 in pain pathways) or kinase modulation, though direct biological data are lacking .
- Limitations: No in vitro or in vivo data are available for the target compound, unlike analogues in –2, which showed nM-level activity in pain models .
Q & A
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis for faster and more efficient coupling steps (reported to improve yields by 15–20% in similar heterocycles) .
- Purify intermediates via column chromatography (silica gel, eluting with EtOAc/hexane) to reduce impurities before final steps .
- Monitor reactions with TLC and adjust solvent polarity (e.g., switch from DMF to THF) to enhance selectivity .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure, and what key signals should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- Aromatic protons from the 4-fluorobenzo[d]thiazole ring appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz for H-5/H-6) .
- Piperidine protons resonate as multiplets (δ 2.5–3.5 ppm), with distinct splitting patterns for the methylsulfonyl group (δ 3.1 ppm, singlet) .
- The pyridin-3-ylmethyl group shows a triplet for the CH₂ linker (δ 4.3 ppm, J = 6 Hz) and aromatic pyridine protons (δ 8.3–8.6 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]+ = ~469.55) and isotopic patterns for fluorine and sulfur .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell line variability, solvent effects). To address this:
Standardize Solvents : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
Validate Target Engagement : Perform competitive binding assays (e.g., SPR or ITC) to confirm affinity for the intended target (e.g., kinase or GPCR) .
Cross-Validate with Structural Analogs : Compare activity with analogs lacking the 4-fluoro or methylsulfonyl groups to isolate pharmacophore contributions .
Reproduce in Orthogonal Assays : For example, if initial cytotoxicity data (MTT assay) conflicts with apoptosis markers (Annexin V), validate via flow cytometry .
Advanced: What computational strategies are effective for predicting SAR and optimizing potency?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., the ATP-binding pocket of kinases). Prioritize residues forming hydrogen bonds with the fluorobenzo[d]thiazole moiety .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the methylsulfonyl group in hydrophobic pockets .
QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential to predict IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .
Advanced: How should researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Formulation Adjustments :
- Structural Modifications :
Advanced: What strategies mitigate discrepancies in NMR spectral data between synthetic batches?
Methodological Answer:
- Identify Impurities : Use 2D NMR (COSY, HSQC) to detect byproducts (e.g., unreacted starting materials or oxidation products) .
- Optimize Reaction Quenching : For example, rapidly cool reactions after sulfonylation to prevent over-sulfonation .
- Standardize Crystallization : Recrystallize the final product from EtOAc/hexane (3:1) to ensure consistent polymorph formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
